

Spectroscopic Profile of Tris[2-(dimethylamino)ethyl]amine (Me₆TREN): A Technical Guide

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Compound of Interest

Compound Name: Tris[2-(dimethylamino)ethyl]amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tris[2-(dimethylamino)ethyl]amine**, also known as Me₆TREN. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the compound, complete with experimental protocols and data presented in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of **Tris[2-(dimethylamino)ethyl]amine** have been recorded and analyzed to confirm its chemical structure.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **Tris[2-(dimethylamino)ethyl]amine** exhibits distinct signals corresponding to the different proton environments within the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|--|
| 2.58-2.52 | Triplet | 6H | N-CH ₂ -CH ₂ -N(CH ₃) ₂ |
| 2.34-2.30 | Triplet | 6H | N-CH ₂ -CH ₂ -N(CH ₃) ₂ |
| 2.18-2.14 | Singlet | 18H | N(CH ₃) ₂ |

Table 1: ¹H NMR Data for **Tris[2-(dimethylamino)ethyl]amine** in CDCl₃.[\[1\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts for the unique carbon atoms in **Tris[2-(dimethylamino)ethyl]amine** are presented in the following table.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| 57.5 | N-CH ₂ -CH ₂ -N(CH ₃) ₂ |
| 53.0 | N-CH ₂ -CH ₂ -N(CH ₃) ₂ |
| 45.9 | N(CH ₃) ₂ |

Table 2: ¹³C NMR Data for **Tris[2-(dimethylamino)ethyl]amine** in CDCl₃.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

The NMR spectra were obtained using a Varian Unity 400 MHz spectrometer.[\[1\]](#) The sample was prepared by dissolving approximately 10 mg of **Tris[2-(dimethylamino)ethyl]amine** in deuterated chloroform (CDCl₃).[\[1\]](#) The solvent signal was used as an internal reference.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. As an aliphatic tertiary amine, the IR spectrum of **Tris[2-(dimethylamino)ethyl]amine** is characterized by the absence of N-H stretching vibrations and the presence of C-H and C-N stretching and bending vibrations.

Characteristic IR Absorption Data

The following table summarizes the expected characteristic infrared absorption bands for **Tris[2-(dimethylamino)ethyl]amine** based on its functional groups. Since a specific experimental spectrum with peak assignments was not available in the searched literature, these ranges are based on established spectroscopic theory for aliphatic amines.

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|----------------|--|
| 2950-2800 | C-H Stretch | Aliphatic (CH ₂ , CH ₃) |
| 1470-1450 | C-H Bend | CH ₂ (Scissoring) |
| 1380-1370 | C-H Bend | CH ₃ (Symmetric Bending) |
| 1250-1020 | C-N Stretch | Aliphatic Amine |

Table 3: Predicted IR Absorption Data for **Tris[2-(dimethylamino)ethyl]amine**.[\[2\]](#)

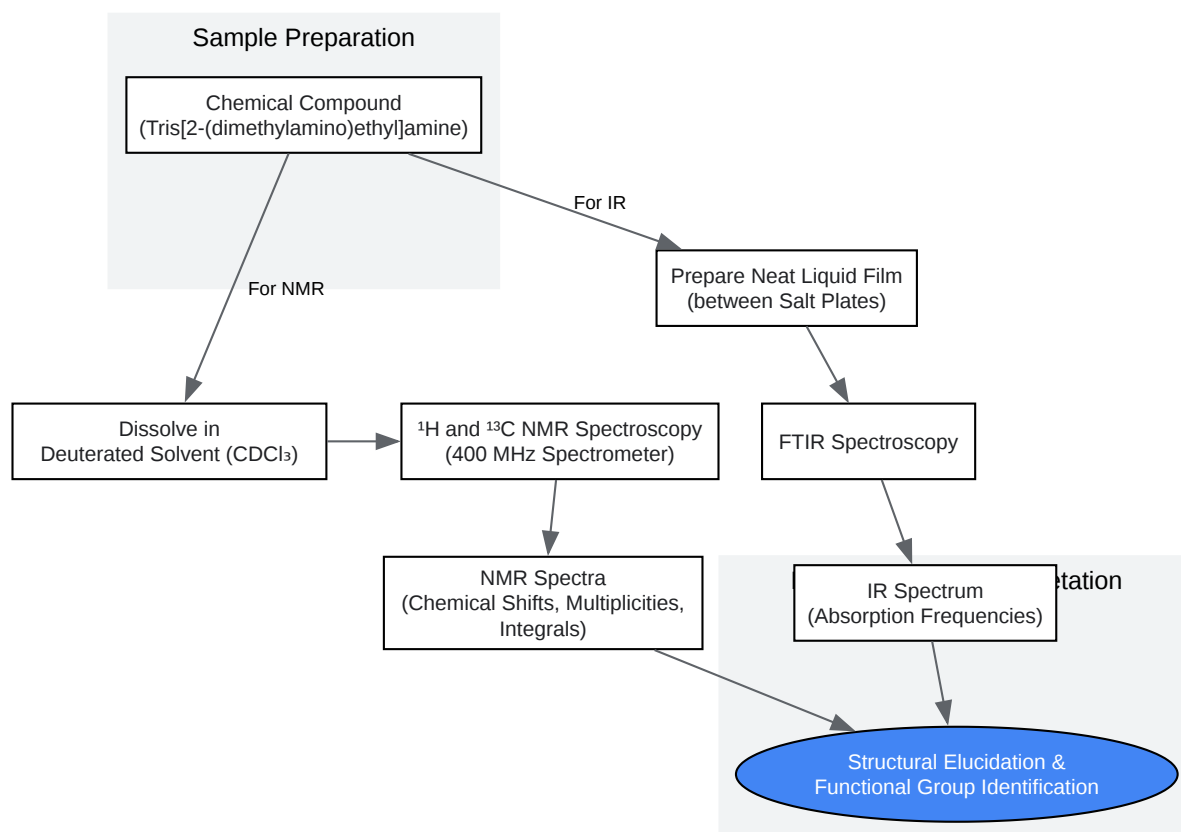
Experimental Protocol for IR Spectroscopy

A general procedure for obtaining an IR spectrum of a liquid sample such as **Tris[2-(dimethylamino)ethyl]amine** is as follows:

- **Sample Preparation:** A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- **Instrument Setup:** The salt plates are mounted in the sample holder of an FTIR spectrometer.
- **Data Acquisition:** A background spectrum of the clean, empty salt plates is recorded. Subsequently, the spectrum of the sample is recorded.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Tris[2-(dimethylamino)ethyl]amine**, from sample preparation to data interpretation.



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Figure 1. General workflow for spectroscopic analysis.

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References

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